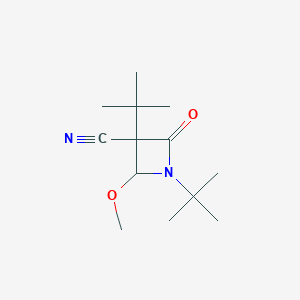
1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile is a chemical compound with the molecular formula C13H22N2O2 It is known for its unique structure, which includes a four-membered azetidine ring, a methoxy group, and two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile typically involves the reaction of tert-butylamine with a suitable precursor, such as a nitrile or an ester. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the azetidine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted azetidine compounds.
Scientific Research Applications
1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The azetidine ring and tert-butyl groups play a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Ditert-butyl-2-methoxy-4-oxoazetidine-3-carbonitrile
- 1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarboxylate
Uniqueness
1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile is unique due to its specific combination of functional groups and the presence of the azetidine ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
55712-07-7 |
|---|---|
Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-methoxy-4-oxoazetidine-3-carbonitrile |
InChI |
InChI=1S/C13H22N2O2/c1-11(2,3)13(8-14)9(16)15(10(13)17-7)12(4,5)6/h10H,1-7H3 |
InChI Key |
GDWHQSXVAUJXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C(N(C1=O)C(C)(C)C)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















